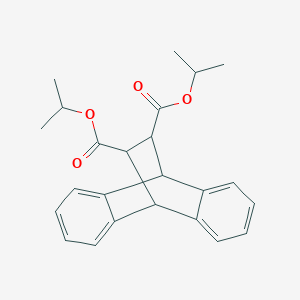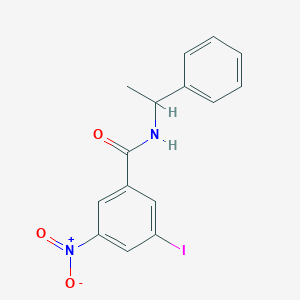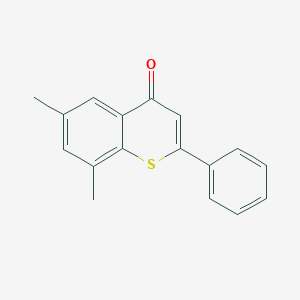
6,8-Dimethyl-2-Phenylthiochromen-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dimethyl-2-phenylthiochromen-4-one is an organic compound with the molecular formula C17H14OS It belongs to the class of thiochromenones, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of two methyl groups at positions 6 and 8, a phenyl group at position 2, and a thiochromenone core structure
Wissenschaftliche Forschungsanwendungen
6,8-Dimethyl-2-phenylthiochromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
The primary targets of 6,8-Dimethyl-2-phenylthiochromen-4-one are acetylcholinesterase (AChE) and advanced glycation end products (AGEs) . These targets play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and AGEs are proteins or lipids that become glycated after exposure to sugars, contributing to oxidative stress and inflammation .
Mode of Action
6,8-Dimethyl-2-phenylthiochromen-4-one interacts with its targets by inhibiting the activity of AChE and the formation of AGEs . This dual inhibition results in increased acetylcholine levels, which can improve cognitive function, and decreased AGEs levels, which can reduce oxidative stress and inflammation .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting AChE, leading to increased acetylcholine levels . It also impacts the glycation pathway by inhibiting the formation of AGEs, resulting in decreased oxidative stress and inflammation . These effects can potentially slow down the progression of AD.
Result of Action
The molecular and cellular effects of 6,8-Dimethyl-2-phenylthiochromen-4-one’s action include increased acetylcholine levels, which can improve cognitive function, and decreased AGEs levels, which can reduce oxidative stress and inflammation . These effects can potentially slow down the progression of AD.
Biochemische Analyse
Biochemical Properties
6,8-Dimethyl-2-phenylthiochromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in cancer cell metabolism, thereby exhibiting potential anticancer properties . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activity. Additionally, 6,8-Dimethyl-2-phenylthiochromen-4-one has been shown to interact with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 6,8-Dimethyl-2-phenylthiochromen-4-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the growth of cancer cells by interfering with their metabolic processes and protein production . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, 6,8-Dimethyl-2-phenylthiochromen-4-one affects cell signaling pathways by modulating the activity of key signaling proteins, thereby altering gene expression patterns and cellular responses .
Molecular Mechanism
The molecular mechanism of action of 6,8-Dimethyl-2-phenylthiochromen-4-one involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of enzymes involved in the synthesis of essential cellular components, thereby disrupting cellular metabolism . Additionally, 6,8-Dimethyl-2-phenylthiochromen-4-one can activate certain signaling pathways that lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,8-Dimethyl-2-phenylthiochromen-4-one have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 6,8-Dimethyl-2-phenylthiochromen-4-one remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, which can influence the overall effects of the compound in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 6,8-Dimethyl-2-phenylthiochromen-4-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting cancer cell growth and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
6,8-Dimethyl-2-phenylthiochromen-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism leads to the formation of active metabolites that contribute to its biological effects . These metabolic pathways also influence the compound’s overall pharmacokinetics, including its absorption, distribution, metabolism, and excretion . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of 6,8-Dimethyl-2-phenylthiochromen-4-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters, where it can exert its biological effects . Additionally, binding proteins may facilitate the compound’s distribution to target tissues, enhancing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 6,8-Dimethyl-2-phenylthiochromen-4-one plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of 6,8-Dimethyl-2-phenylthiochromen-4-one is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-phenylthiochromen-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Friedel-Crafts acylation of 2-phenylthiophenol with 6,8-dimethyl-4-chloro-2H-chromen-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiochromenone.
Industrial Production Methods
Industrial production of 6,8-Dimethyl-2-phenylthiochromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dimethyl-2-phenylthiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiochromenone can yield the corresponding thiochromanol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts alkylation or acylation reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiochromanol.
Substitution: Halogenated, nitrated, or alkylated thiochromenones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylthiochromen-4-one: Lacks the methyl groups at positions 6 and 8.
6-Methyl-2-phenylthiochromen-4-one: Contains only one methyl group at position 6.
8-Methyl-2-phenylthiochromen-4-one: Contains only one methyl group at position 8.
Uniqueness
6,8-Dimethyl-2-phenylthiochromen-4-one is unique due to the presence of two methyl groups at positions 6 and 8, which can influence its chemical reactivity and biological activity. The specific substitution pattern may enhance its interactions with molecular targets and improve its pharmacokinetic properties.
Eigenschaften
IUPAC Name |
6,8-dimethyl-2-phenylthiochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14OS/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRJZYLQRVYHTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(S2)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(phenyl)methanone](/img/structure/B411919.png)
![N-[4-[4-[(3,4-dimethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B411920.png)
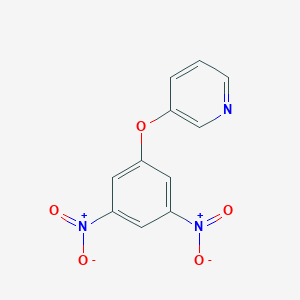
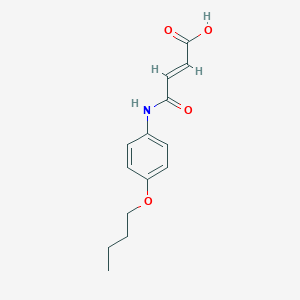
![(5E)-2-anilino-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B411928.png)
![4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline](/img/structure/B411929.png)
![(4E)-2-(3-bromophenyl)-4-[(2,4-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one](/img/structure/B411930.png)
![3-phenyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]acrylamide](/img/structure/B411935.png)
![N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide](/img/structure/B411936.png)
![ethyl 3-[3-{3-nitrophenyl}-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-butenoate](/img/structure/B411938.png)
![2-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)ethanol](/img/structure/B411939.png)
